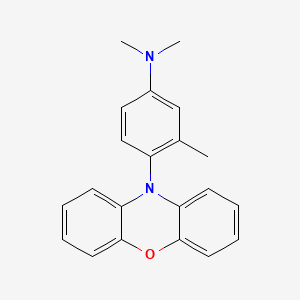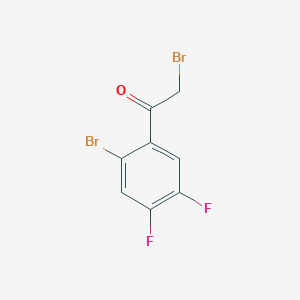
2'-Bromo-4',5'-difluorophenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-4’,5’-difluorophenacyl bromide is an organic compound with the molecular formula C8H4Br2F2O and a molecular weight of 313.92 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenacyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Bromo-4’,5’-difluorophenacyl bromide can be synthesized through the bromination of 2-bromo-4,5-difluorophenyl ethanone. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the phenacyl group.
Industrial Production Methods
Industrial production of 2’-Bromo-4’,5’-difluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-4’,5’-difluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: The major products include substituted phenacyl derivatives.
Oxidation Reactions: The major products are carboxylic acids or ketones.
Reduction Reactions: The major products are alcohols or reduced phenacyl derivatives.
Applications De Recherche Scientifique
2’-Bromo-4’,5’-difluorophenacyl bromide has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Bromo-4’,5’-difluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound act as leaving groups, allowing for nucleophilic substitution reactions. The phenacyl group can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
2’-Bromo-4’,5’-difluorophenacyl bromide can be compared with other similar compounds such as:
2’-Bromo-5’-fluoroacetophenone: This compound has a similar structure but with only one fluorine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-difluorophenol: This compound lacks the phenacyl group, resulting in different reactivity and applications.
2-Bromo-2’,4’-difluoroacetophenone: This compound has a different substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of 2’-Bromo-4’,5’-difluorophenacyl bromide lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Propriétés
Formule moléculaire |
C8H4Br2F2O |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
2-bromo-1-(2-bromo-4,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 |
Clé InChI |
GECSLFUCOILJDC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


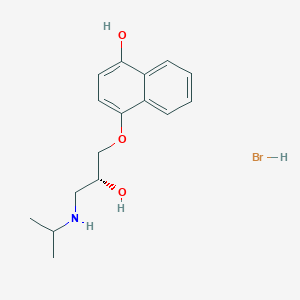
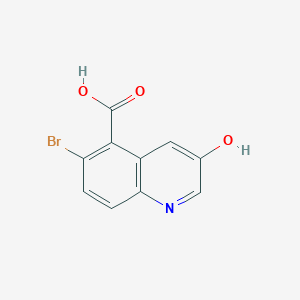
![Azetidin-1-yl-[4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B13717574.png)
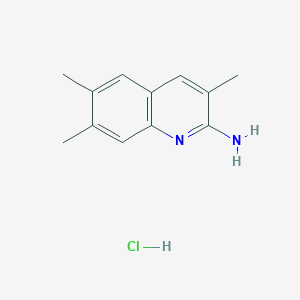
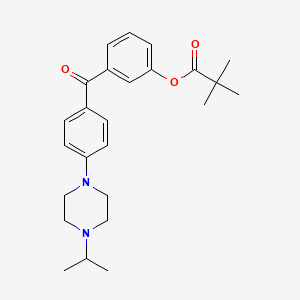

![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
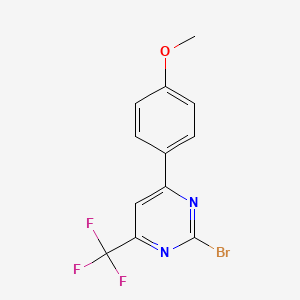

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
